2-(Naphthalen-2-yl)-1,3-dithiane

Description

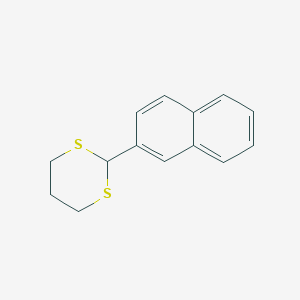

2-(Naphthalen-2-yl)-1,3-dithiane is a sulfur-containing heterocyclic compound characterized by a six-membered 1,3-dithiane ring substituted at the 2-position with a naphthalen-2-yl group. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis and catalysis.

Properties

CAS No. |

57009-73-1 |

|---|---|

Molecular Formula |

C14H14S2 |

Molecular Weight |

246.4 g/mol |

IUPAC Name |

2-naphthalen-2-yl-1,3-dithiane |

InChI |

InChI=1S/C14H14S2/c1-2-5-12-10-13(7-6-11(12)4-1)14-15-8-3-9-16-14/h1-2,4-7,10,14H,3,8-9H2 |

InChI Key |

KDQWHJYSSCTXLG-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(SC1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties :

- Structural Stability : Computational and experimental studies (DFT-B3LYP/6-31G*) reveal that the naphthyl substituent stabilizes the molecule via electron transfer between the π-system of the aromatic ring and the sulfur 3d orbitals .

- NMR Analysis: The 13C-NMR spectrum shows a C–H to C–H₂ ratio of 1:2, influenced by the nuclear Overhauser effect (NOE) due to the parallel alignment of the dithiane C–H bond with the aromatic C–H8 of the naphthyl group .

- Catalytic Applications: Used in protection reactions (e.g., acetalization) catalyzed by sulfamic acid-functionalized magnetic Fe₃O₄ nanoparticles (SA-MNPs), demonstrating high reusability (eight cycles without performance loss) .

Structural and Electronic Comparisons

2-Phenyl-1,3-dithiane Derivatives

- 4-NO₂-2-Phenyl-1,3-dithiane: Exhibits electron transfer from the aromatic ring to sulfur atoms, stabilizing the conformer. However, the C–H to C–H₂ ratio in its 13C-NMR is 1:3 (vs. 1:2 for the naphthyl analog), indicating weaker NOE effects due to smaller aromatic substituents .

- 2-(3-Pyridyl)-1,3-dithiane : Used as a ketone-protecting group in nitrosamine synthesis. Lower steric bulk compared to the naphthyl derivative allows easier deprotection with N-chlorosuccinimide .

Adamantane-Substituted Dithianes

- 2-(1-Adamantylmethyl)-2-(3-nitrophenyl)-1,3-dithiane (18) : The adamantane group introduces extreme steric hindrance, reducing reactivity in protection-deprotection reactions. Crystallizes as yellow needles, unlike the amorphous naphthyl derivative .

Alkyl-Substituted Dithianes

- 2-Methyl-2-(naphthalen-2-yl)-1,3-dithiane : Similar to the target compound but with a methyl group. Deprotected efficiently via TMSCl/NaI in CH₂Cl₂, whereas bulkier substituents require harsher conditions .

Functionalized Dithianes

- 2-(Dicyanomethylene)-1,3-dithiane (SK-03): The electron-withdrawing dicyanomethylene group enhances electrophilicity, making it useful in cycloaddition reactions. Lacks aromatic stabilization, unlike the naphthyl derivative .

Comparative Data Table

Q & A

Q. Key Data :

What experimental and computational approaches validate the chair conformation of 1,3-dithiane derivatives?

Q. Key Data :

What electronic effects stabilize this compound conformers?

Advanced Research Focus

Hyperconjugation between sulfur lone pairs and the anti-bonding orbitals of the naphthyl ring (σ→π*) stabilizes the parallel C–H/aromatic ring conformer. NBO analysis (DFT) quantifies stabilization energy (~10 kcal/mol) for this interaction. Additionally, NOE effects in NMR correlate with computational predictions of spatial proximity between dithiane and naphthyl protons .

How do weak intermolecular interactions influence the solid-state packing of 1,3-dithiane derivatives?

Advanced Research Focus

Crystal packing in analogs like 2-(3-bromophenyl)-1,3-dithiane involves C–H⋯π interactions (3.77 Å) between methyl groups and bromophenyl rings, forming supramolecular layers. Hirshfeld surface analysis identifies H⋯S (12%) and H⋯C (25%) contacts as dominant, guiding crystal engineering for tailored material properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.